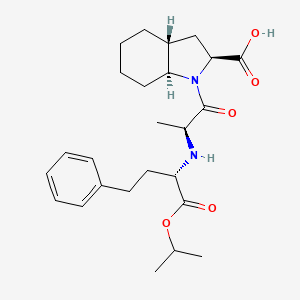
Trandolaprilat isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trandolaprilat isopropyl ester is a chemical compound derived from trandolaprilat, which is the active metabolite of trandolapril. Trandolapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is used to treat hypertension, congestive heart failure, and to improve survival following a myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trandolaprilat isopropyl ester involves the esterification of trandolaprilat with isopropyl alcohol. The process typically includes the use of a suitable acid catalyst to facilitate the esterification reaction. The reaction conditions may vary, but common conditions include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Trandolaprilat isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield trandolaprilat and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as alcohols or amines can be used under mild conditions.
Major Products Formed
Hydrolysis: Trandolaprilat and isopropyl alcohol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Trandolaprilat isopropyl ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in relation to ACE inhibition.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases.
Industry: Used in the development of pharmaceutical formulations and as an intermediate in the synthesis of other compounds
Mechanism of Action
Trandolaprilat isopropyl ester, like trandolaprilat, inhibits the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also reduces the secretion of aldosterone, which helps in reducing sodium and water retention .
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: Another ACE inhibitor with similar therapeutic uses.
Lisinopril: A non-esterified ACE inhibitor with a similar mechanism of action.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
Trandolaprilat isopropyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its non-esterified counterparts. The esterification can influence the compound’s solubility, absorption, and metabolism, potentially leading to variations in its therapeutic efficacy and duration of action .
Properties
Molecular Formula |
C25H36N2O5 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H36N2O5/c1-16(2)32-25(31)20(14-13-18-9-5-4-6-10-18)26-17(3)23(28)27-21-12-8-7-11-19(21)15-22(27)24(29)30/h4-6,9-10,16-17,19-22,26H,7-8,11-15H2,1-3H3,(H,29,30)/t17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
ZPEIMRIRSAESCO-KVEDYDLGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
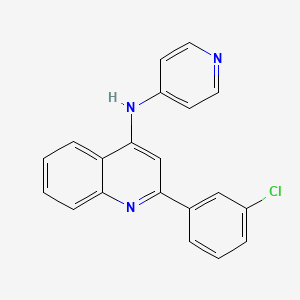
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
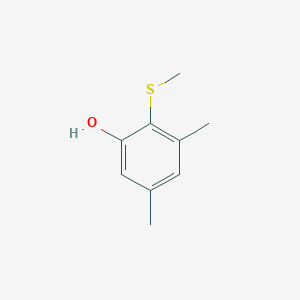
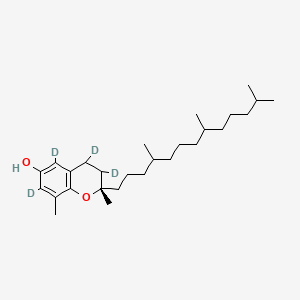
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
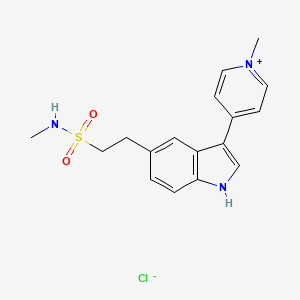
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
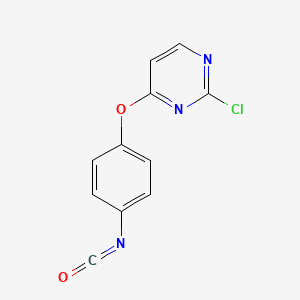
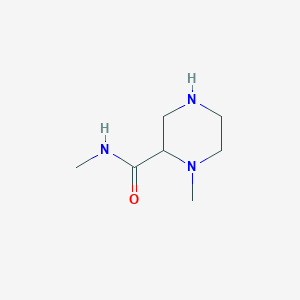
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
